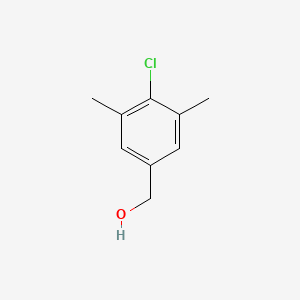
(4-Chloro-3,5-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chloro-3,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-Chloro-3,5-dimethylphenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (4-Chloro-3,5-dimethylphenyl)methane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: (4-Chloro-3,5-dimethylphenyl)methanone.
Reduction: (4-Chloro-3,5-dimethylphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3,5-dimethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylphenyl)methanol involves its interaction with cellular components, leading to disruption of cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane potential, leading to cell lysis and death . The compound may also interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: This compound is similar in structure but lacks the methanol group. It is also known for its antimicrobial properties.
4-Chloro-3,5-dimethylbenzaldehyde: This compound is an aldehyde derivative and serves as a precursor in the synthesis of (4-Chloro-3,5-dimethylphenyl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANAVHMIEOOELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
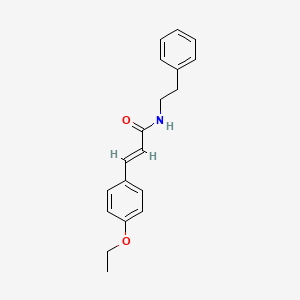
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)

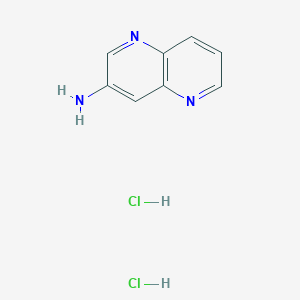

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
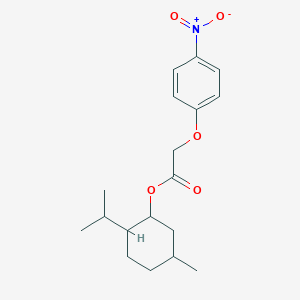
![N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B2852868.png)
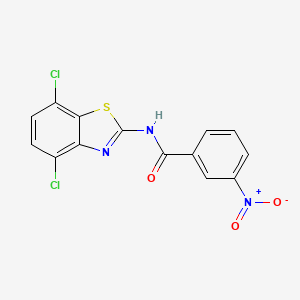
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
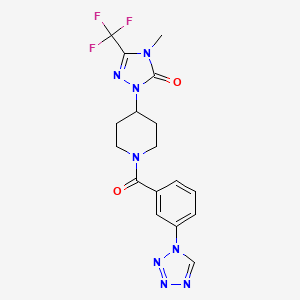
![N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2852874.png)
![3-[1-(Oxan-4-yl)azetidin-3-yl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)
